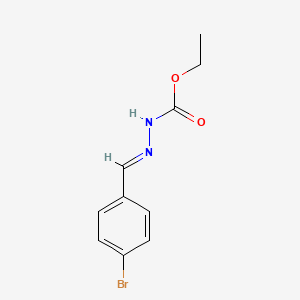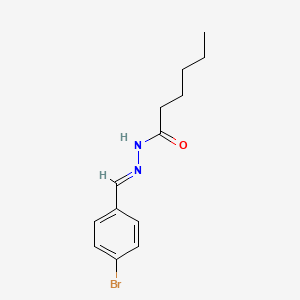![molecular formula C20H20N2O2 B3841234 ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate](/img/structure/B3841234.png)
ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate
Vue d'ensemble
Description
Ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate, also known as EPVP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of hydrazinecarboxylate and has been found to have a range of interesting properties that make it useful for a variety of different research purposes.
Mécanisme D'action
The mechanism of action of ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. This inhibition can lead to a range of different biochemical and physiological effects, which can be used for a variety of different research purposes.
Biochemical and Physiological Effects:
ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate has been found to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could be useful for the treatment of a range of different conditions. Additionally, ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate has been found to have antioxidant properties, which could be useful for preventing oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate in lab experiments is its versatility. This compound can be used to create a wide range of different derivatives, each with its own unique properties and potential applications. However, there are also some limitations to using ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate in lab experiments. For example, this compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Orientations Futures
There are a number of different future directions for research involving ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate. One potential area of research involves the development of new derivatives of this compound, each with its own unique properties and potential applications. Additionally, ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate could be used as a starting point for the synthesis of other compounds with interesting properties. Finally, further research is needed to fully understand the mechanism of action of ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate and its potential applications in scientific research.
Applications De Recherche Scientifique
Ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a building block for the synthesis of other compounds. ethyl 2-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]hydrazinecarboxylate can be used to create a wide range of different derivatives, each with its own unique properties and potential applications.
Propriétés
IUPAC Name |
ethyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-24-20(23)22-21-19(15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,22,23)/b15-13+,16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCCYNVEFDMLLI-WXUKJITCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN=C(C=CC1=CC=CC=C1)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NN=C(/C=C/C1=CC=CC=C1)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[3-(1H-imidazol-1-yl)propyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3841152.png)


![1,3-dimethyl-6-(4-nitrobenzylidene)-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B3841184.png)
![1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3841189.png)
![5-(4-hydroxy-3-methoxyphenyl)-1,4,6-trimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B3841195.png)
![ethyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarboxylate](/img/structure/B3841199.png)
![N'-[1-(2-pyridinyl)ethylidene]nicotinohydrazide](/img/structure/B3841204.png)
![N'-[1-(2-pyridinyl)ethylidene]isonicotinohydrazide](/img/structure/B3841210.png)
![N'-[1-(2-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B3841222.png)
![2-hydroxy-2-phenyl-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]propanohydrazide](/img/structure/B3841235.png)


